molecular formula C16H12N2O2S B8362155 2-(Quinolin-4-ylmethylthio)pyridine-3-carboxylic acid

2-(Quinolin-4-ylmethylthio)pyridine-3-carboxylic acid

Cat. No. B8362155
M. Wt: 296.3 g/mol
InChI Key: DHJWUQFCYMSWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinolin-4-ylmethylthio)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H12N2O2S and its molecular weight is 296.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Quinolin-4-ylmethylthio)pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Quinolin-4-ylmethylthio)pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Quinolin-4-ylmethylthio)pyridine-3-carboxylic acid

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

2-(quinolin-4-ylmethylsulfanyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C16H12N2O2S/c19-16(20)13-5-3-8-18-15(13)21-10-11-7-9-17-14-6-2-1-4-12(11)14/h1-9H,10H2,(H,19,20)

InChI Key

DHJWUQFCYMSWNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CSC3=C(C=CC=N3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (33 mL, 240 mmol) was added to a suspension of a mixture containing 4-(chloromethyl) quinoline (Reference Compound No. 5-1, 17.0 g) and 2-mercaptonicotinic acid (13 g, 86 mmol) in anhydrous N,N-dimethylformamide (200 mL) at room temperature, and the mixture was stirred for 48 hours. Water (700 mL) and ethyl acetate (400 mL) were added thereto. After the mixture was separated into the organic layer and the aqueous layer, 1N hydrochloric acid (50 mL) was added to the aqueous layer. The precipitated solid was filtered off and dried under reduced pressure at 60° C. to give 15 g of the title Reference Compound as a yellow solid (Yield: 59%).
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
700 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
59%

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